molecular formula C4H8ClNO B018641 3-Pyrrolidinone hydrochloride CAS No. 3760-52-9

3-Pyrrolidinone hydrochloride

Cat. No.: B018641
CAS No.: 3760-52-9
M. Wt: 121.56 g/mol
InChI Key: DPSTYIOIVSHZRI-UHFFFAOYSA-N
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Description

10-Acetyl-3,7-dihydroxyphenoxazine, commonly known as ADHP, is a fluorogenic peroxidase substrate. It is widely used in biochemical assays due to its ability to produce a fluorescent product upon oxidation. This compound is particularly valuable in detecting and quantifying hydrogen peroxide and peroxidase activity in various biological and chemical systems .

Mechanism of Action

Target of Action

3-Pyrrolidinone hydrochloride, also known as Pyrrolidin-3-one hydrochloride, is a type of pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The primary targets of these compounds are diverse and depend on the specific biological activity.

Mode of Action

It’s known that pyrrolidine alkaloids interact with their targets to induce various biological effects . For example, some pyrrolidine alkaloids have been shown to cause renal injuries, whereas others like nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .

Biochemical Pathways

The biochemical pathways affected by this compound are also diverse. The compound can influence a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

The physicochemical parameters of pyrrolidine, the parent compound, suggest that it may efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with pyrrolidine alkaloids . For example, some pyrrolidine alkaloids have been shown to exert toxic effects on animal organs . In addition, certain derivatives of 3,3-diphenylpyrrolid-2-one, a related compound, have been shown to have anticonvulsant activity .

Action Environment

Biochemical Analysis

Biochemical Properties

3-Pyrrolidinone hydrochloride is among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . It has diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc

Cellular Effects

It has been found to have significant biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These activities suggest that this compound likely influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyrrolidine derivatives have been synthesized and that most of them have various significant biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Some pyrrolidine alkaloids have been identified to exert toxic effects on the animal organs

Metabolic Pathways

It is known that pyrrolidine derivatives are utilized as intermediates in drug research and development .

Transport and Distribution

It is known that pyrrolidine derivatives are utilized as intermediates in drug research and development .

Subcellular Localization

It is known that pyrrolidine derivatives are utilized as intermediates in drug research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Acetyl-3,7-dihydroxyphenoxazine typically involves the acetylation of 3,7-dihydroxyphenoxazine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 10-Acetyl-3,7-dihydroxyphenoxazine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The compound is then purified using standard techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Properties

IUPAC Name

pyrrolidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO.ClH/c6-4-1-2-5-3-4;/h5H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSTYIOIVSHZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598151
Record name Pyrrolidin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3760-52-9
Record name 3-Pyrrolidinone, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3760-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrrolidin-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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